Structural Differentiation: Pyrazine vs. Other Heteroaryl Substituents at the Pyrazole Core
The target compound features a critical pyrazin-2-yl moiety at the 3-position of the pyrazole ring. This directly contrasts with closely related analogs: 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, which contains a pyridine ring, and compounds with phenyl substituents [REFS-1, REFS-2]. The presence of the additional nitrogen atom in the pyrazine ring modifies the electronic distribution and hydrogen-bonding capacity compared to a pyridine or phenyl analog, factors known to be crucial for binding within the p38 MAPK hinge region and selectivity pocket [1].
| Evidence Dimension | Heteroaryl Substituent on Pyrazole C-3 |
|---|---|
| Target Compound Data | Pyrazin-2-yl group (C4H3N2) |
| Comparator Or Baseline | Pyridin-3-yl analog: 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea; Phenyl analog: 1-(3,4-dimethylphenyl)-3-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}urea (CAS 2034508-86-4) |
| Quantified Difference | Qualitative difference: The pyrazine nitrogen provides an additional hydrogen bond acceptor not present in pyridine or phenyl analogs, altering pharmacophoric geometry. |
| Conditions | Structural comparison based on 2D chemical structure; no specific biological assay data available for these direct pairs. |
Why This Matters
Selection of the pyrazine analog over pyridine or phenyl variants is critical for researchers aiming to probe or exploit specific hydrogen-bonding interactions within a kinase ATP-binding site, as this directly impacts target engagement and selectivity.
- [1] Astolfi, A., Iraci, N., Manfroni, G., Barreca, M. L., & Cecchetti, V. (2020). A comprehensive review on pyrazolyl-ureas as a privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 207, 112752. View Source
